4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-methylbenzenesulfonamide. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylbenzenesulfonamido)butanoic acid
- 3-[3-(4´-Methylbenzenesulfonamido)phenyl]-5-(4-substituted phenyl)-1-acetyl-2-pyrazolines
Uniqueness
Compared to similar compounds, 3-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-1-PHENYLUREA stands out due to its unique combination of a sulfonamide group and a phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-3-phenylurea |
InChI |
InChI=1S/C20H19N3O3S/c1-15-7-13-19(14-8-15)27(25,26)23-18-11-9-17(10-12-18)22-20(24)21-16-5-3-2-4-6-16/h2-14,23H,1H3,(H2,21,22,24) |
InChI Key |
CXSAMZDGIWUQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.